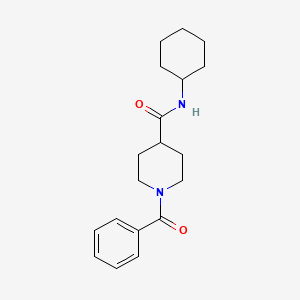

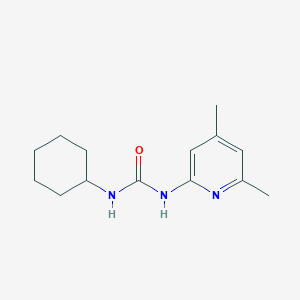

1-benzoyl-N-cyclohexyl-4-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related piperidine derivatives involves multiple steps, including the addition of benzoyl groups and cyclohexyl moieties to the piperidine nucleus. The methods can vary, but typically involve nucleophilic addition reactions, acylation, and amide formation. These processes can lead to compounds with increased anti-acetylcholinesterase activity, indicating the importance of substituent positioning and type on biological activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those similar to “1-benzoyl-N-cyclohexyl-4-piperidinecarboxamide”, is characterized by FT-IR, FT-Raman, NMR, and other spectroscopic methods. These techniques help determine the geometrical parameters, vibrational frequencies, and electronic structures of the molecules. The presence of benzoyl and cyclohexyl groups contributes to the complexity and functionality of the molecular structure (Janani et al., 2020).

Chemical Reactions and Properties

Piperidine compounds undergo various chemical reactions, including acylation, alkylation, and nucleophilic substitution. The chemical properties are significantly influenced by the substituents attached to the piperidine ring. For instance, the presence of a benzoyl group can enhance the reactivity towards nucleophiles and electrophiles, leading to a wide range of possible chemical transformations (Bogdanowicz-Szwed et al., 1994).

Physical Properties Analysis

The physical properties of “1-benzoyl-N-cyclohexyl-4-piperidinecarboxamide” and its derivatives include melting points, boiling points, and solubility, which are influenced by the molecular structure and functional groups present. For example, the introduction of a cyclohexyl group can affect the compound's lipophilicity and solubility in organic solvents, which are critical parameters for its pharmacological application (Joseph et al., 2004).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity, are influenced by the structural features of the piperidine derivatives. The presence of the benzoyl and cyclohexyl groups impacts the electron distribution within the molecule, altering its chemical behavior in different environments. This can affect the compound's interaction with biological targets and its overall biological activity (Plazzi et al., 1997).

Wirkmechanismus

While the specific mechanism of action for “1-benzoyl-N-cyclohexyl-4-piperidinecarboxamide” is not clear, piperidine derivatives are known to have a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Zukünftige Richtungen

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The importance of the piperidine nucleus in the field of drug discovery is well recognized, and recent studies have shed light on the potential of these compounds in various therapeutic applications .

Eigenschaften

IUPAC Name |

1-benzoyl-N-cyclohexylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c22-18(20-17-9-5-2-6-10-17)15-11-13-21(14-12-15)19(23)16-7-3-1-4-8-16/h1,3-4,7-8,15,17H,2,5-6,9-14H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOYGGRSMMIZHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-1-(phenylcarbonyl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5803288.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5803299.png)

![ethyl 4-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5803309.png)

![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5803314.png)

![2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5803339.png)

![4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5803355.png)

![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5803359.png)

![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)